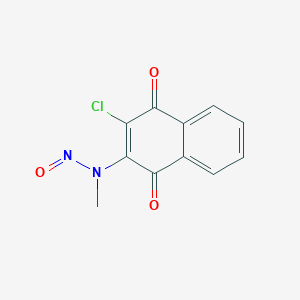
n,n-Dimethylcyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylcyclooctanamine is an organic compound that belongs to the class of amines It is characterized by a cyclooctane ring with two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclooctanamine typically involves the alkylation of cyclooctanamine with methylating agents. One common method is the reaction of cyclooctanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylcyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclooctylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N,N-Dimethylcyclooctanone
Reduction: Cyclooctylamine
Substitution: Various substituted cyclooctanamine derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylcyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N,N-Dimethylcyclooctanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but with a shorter carbon chain.
N,N-Dimethylcyclohexylamine: Similar in structure but with a six-membered ring instead of an eight-membered ring.
Uniqueness
N,N-Dimethylcyclooctanamine is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
17630-21-6 |
|---|---|
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
N,N-dimethylcyclooctanamine |
InChI |
InChI=1S/C10H21N/c1-11(2)10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
QKMDVMAZORRHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















